Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is related to, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. In general, boronic acids and their esters interact with their targets through covalent bonding, often forming reversible covalent bonds with proteins, enzymes, or other biological molecules .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Boronic acids and their esters can affect a wide range of biochemical pathways due to their ability to interact with various biological molecules .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could affect their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, boronic acids and their esters can modulate the activity of their targets, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of boronic acids and their esters. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Properties
IUPAC Name |
ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQNMIRDUJFHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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